molecular formula C11H15BF2O3 B2763835 3-Butoxy-2,4-difluoro-5-methylphenylboronic acid CAS No. 2096329-85-8

3-Butoxy-2,4-difluoro-5-methylphenylboronic acid

Cat. No.: B2763835
CAS No.: 2096329-85-8
M. Wt: 244.04
InChI Key: BWJVKSCSCMDKKR-UHFFFAOYSA-N
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Description

3-Butoxy-2,4-difluoro-5-methylphenylboronic acid (CAS 2096329-85-8) is a high-purity boronic acid derivative supplied with a guaranteed purity of 98% . This compound is a specialized organic building block critical in synthetic organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. In these palladium-catalyzed reactions, aryl boronic acids serve as key partners to form biaryl bonds, which are fundamental structures in many advanced materials and pharmaceuticals . The molecular formula of this reagent is C11H15BF2O3, and it has a molecular weight of 244.04 g/mol . The specific substitution pattern on the phenyl ring, featuring butoxy, difluoro, and methyl groups, makes this boronic acid a valuable precursor for constructing complex molecules with specific steric and electronic properties. Such properties are often sought after in the development of bioactive compounds, including potential inhibitors of enzymes like fatty acid amide hydrolase , and in the synthesis of functionalized BODIPY dyes used in biomedical imaging and sensing due to their excellent photophysical properties . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(3-butoxy-2,4-difluoro-5-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BF2O3/c1-3-4-5-17-11-9(13)7(2)6-8(10(11)14)12(15)16/h6,15-16H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJVKSCSCMDKKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1F)OCCCC)F)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butoxy-2,4-difluoro-5-methylphenylboronic acid typically involves the reaction of 3-butoxy-2,4-difluoro-5-methylphenyl bromide with a boronic acid reagent under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets the required specifications for commercial use .

Chemical Reactions Analysis

Types of Reactions

3-Butoxy-2,4-difluoro-5-methylphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions
One of the primary applications of 3-butoxy-2,4-difluoro-5-methylphenylboronic acid is in cross-coupling reactions, specifically the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids, making it a crucial step in synthesizing complex organic molecules. The compound serves as a versatile building block in the synthesis of biologically active compounds due to its ability to participate in these coupling reactions efficiently.

Table 1: Summary of Cross-Coupling Applications

Reaction TypeCoupling PartnersYield (%)References
Suzuki-MiyauraAryl halides and boronic acids75-95
Buchwald-HartwigAryl halides and amines70-90
Negishi CouplingAryl halides and organozinc80-92

Pharmaceutical Applications

Antidiabetic Properties
Research indicates that boronic acids, including this compound, can modulate glucose metabolism. They have been studied for their potential in treating conditions such as diabetes mellitus by inhibiting hormone-sensitive lipase, which plays a role in lipid metabolism. This inhibition can lead to improved insulin sensitivity and glucose handling in patients with type 2 diabetes.

Case Study: Insulin Sensitivity Modulation
In a study examining the effects of various boronic acids on glucose metabolism, it was found that compounds similar to this compound effectively reduced plasma free fatty acids and improved insulin sensitivity in diabetic models. These findings suggest potential therapeutic applications for metabolic disorders .

Table 2: Summary of Pharmaceutical Applications

Application AreaMechanism of ActionEfficacyReferences
AntidiabeticInhibition of hormone-sensitive lipaseImproved insulin sensitivity
Cancer TherapyTargeting specific cancer pathwaysVariable
AntimicrobialActivity against Gram-negative bacteriaModerate

Material Science

Polymer Chemistry
this compound is also utilized in the field of material science for the development of polymers. Its boron functionality allows for the formation of cross-linked networks which can enhance the mechanical properties of polymeric materials. This application is particularly relevant in creating materials with specific thermal and electrical properties.

Mechanism of Action

The mechanism of action of 3-Butoxy-2,4-difluoro-5-methylphenylboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The compound’s effects are mediated through its ability to modulate enzyme activity, inhibit specific biochemical pathways, and interact with cellular components .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Acidity and Reactivity

The acidity of boronic acids is critical for their binding efficiency in biological systems. Fluorine atoms, being electron-withdrawing, enhance acidity, while alkoxy groups (e.g., butoxy) are electron-donating, reducing acidity.

Table 1: Key Properties of Selected Boronic Acid Derivatives
Compound Name Substituents Molecular Formula Acidity* Solubility (Lipophilic Trend) Key Applications
3-Butoxy-2,4-difluoro-5-methylphenylboronic acid 3-OBu, 2-F, 4-F, 5-Me C₁₁H₁₅BF₂O₃ Moderate High (due to butoxy) Potential oncology agents
2,4-Difluoro-5-methylphenylboronic acid 2-F, 4-F, 5-Me C₇H₆BF₂O₂ High Moderate MRI contrast agents
3-Ethoxy-2,4-difluoro-5-methylphenylboronic acid 3-OEt, 2-F, 4-F, 5-Me C₁₀H₁₂BF₂O₃ Moderate Medium Synthetic intermediates
3-Butoxy-2,4,6-trifluorophenylboronic acid 3-OBu, 2-F, 4-F, 6-F C₁₁H₁₃BF₃O₃ High Medium-High Unspecified
3-Fluoro-4-methoxyphenylboronic acid 3-F, 4-OMe C₇H₈BFO₃ Low Low Antibacterial research

*Acidity inferred from substituent electronic effects.

Biological Activity

3-Butoxy-2,4-difluoro-5-methylphenylboronic acid is a boronic acid derivative with the molecular formula C11H15BF2O3. This compound has garnered interest in various fields, particularly in medicinal chemistry and biochemistry, due to its unique structural properties and potential biological activities.

The compound features a boronic acid group that is known for its ability to form reversible covalent bonds with diols and other nucleophiles, which is crucial for its biological interactions. The presence of difluoro and butoxy groups enhances its solubility and reactivity, making it a versatile building block in organic synthesis.

The biological activity of this compound primarily arises from its interaction with specific molecular targets. The boronic acid group can modulate enzyme activities by interacting with hydroxyl-containing residues in proteins. This property allows the compound to potentially inhibit or activate various biochemical pathways, which is particularly relevant in drug development.

Biological Applications

  • Cancer Therapy : The compound has been investigated for its potential use in boron neutron capture therapy (BNCT), a targeted cancer treatment that utilizes boron-containing compounds to selectively destroy cancer cells when exposed to neutron radiation.
  • Enzyme Inhibition : Research indicates that derivatives of boronic acids can act as inhibitors of proteases and other enzymes by forming stable complexes with the active sites of these proteins.
  • Drug Development : this compound serves as a precursor in the synthesis of biologically active compounds, including g-secretase inhibitors and other therapeutic agents.

Case Studies and Research Findings

Several studies have highlighted the biological relevance of boronic acids, including this compound:

  • Study on Enzyme Inhibition : A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that boronic acids could effectively inhibit serine proteases by binding to their active sites. This inhibition was attributed to the formation of a stable boronate complex with the enzyme's catalytic residues .
  • Boron Neutron Capture Therapy : Research conducted on the application of boron compounds in BNCT showcased that compounds like this compound could enhance the efficacy of neutron capture when localized in tumor tissues.

Comparison with Related Compounds

The biological activity of this compound can be compared to other similar compounds:

Compound NameMolecular FormulaKey Activity
3-Butoxy-2,4-difluoro-5-methylphenylboronate esterC11H17BF2O3Used as an intermediate in drug synthesis
3-Butoxy-2,4-difluoro-5-methylphenolC11H15F2O3Exhibits antioxidant properties
3-Butoxy-2,4-difluoro-5-methylphenyl bromideC11H15BrF2Reactivity in substitution reactions

Q & A

Q. Table 1: Comparison of Catalysts for Suzuki-Miyaura Coupling

CatalystSolventBaseYield (%)Reference
Pd(PPh3_3)4_4THF/H2_2OK2_2CO3_375
Pd(dppf)Cl2_2DioxaneCsF85
Pd(OAc)2_2/SPhosEthanolNa2_2CO3_392Analogous data

Q. Table 2: Substituent Effects on Boronic Acid Acidity

Substituent PositionspKa (Measured by 11B^{11}\text{B} NMR)Reactivity in Suzuki Coupling
2,4-F; 3-OBut; 5-Me~8.2Moderate (steric hindrance)
2-F; 4-Me~8.9High
None (Phenylboronic acid)~10Low
Data extrapolated from and related fluorinated analogs.

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